molecular formula C7H4F3N3 B168658 6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine CAS No. 156335-71-6

6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine

Cat. No.: B168658
CAS No.: 156335-71-6
M. Wt: 187.12 g/mol
InChI Key: JOOPILMNPKKKJV-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a trifluoromethyl group attached to an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metalation reaction, where a trifluoromethyl group is introduced via a trifluoromethylating agent . Another approach involves the condensation of a trifluoromethyl pyridine building block with other reagents .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like acetonitrile or ethanol, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted imidazo[4,5-c]pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine is unique due to its specific structure, which combines the properties of both the imidazo[4,5-c]pyridine core and the trifluoromethyl group. This combination results in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-1-4-5(2-11-6)13-3-12-4/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOPILMNPKKKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1C(F)(F)F)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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